3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Description
3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone: is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-5-11(2)7-12(6-10)3-4-16(21)13-8-14(18)17(20)15(19)9-13/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATTYKXRKRFQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644922 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-19-6 | |
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Dimethylacetophenone
The preparation of 3,5-dimethylacetophenone is typically achieved by Friedel-Crafts acylation of dimethylbenzene using acetyl chloride or diacetyl oxide as acylating agents in the presence of Lewis acids such as aluminum chloride or iron trichloride. The reaction is conducted under controlled temperature (ice-water bath to 100 °C) to avoid side reactions and optimize yield.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Acylating agent | Acetyl chloride or diacetyl oxide | Molar ratio to xylene: 1:1 to 1:50 (optimum ~1:10) |
| Catalyst | Aluminum chloride or iron trichloride | Molar ratio to acylating agent: 1:1 to 1:5 (optimum ~1:2) |
| Temperature | 0–15 °C (addition), then up to 100 °C | Controlled to prevent overreaction |
| Reaction time | ~5 hours | |
| Yield | 77.6% to 85.4% | Yellow liquid product |
After reaction, the mixture is quenched with cold water, organic phase separated, washed with dilute acid and base to neutrality, dried, and purified by vacuum distillation.
Synthesis of 3,4,5-Trifluorophenylboronic Acid
Starting from 3,4,5-trifluorobromobenzene, a Grignard reagent is formed by reaction with magnesium in the presence of 1,2-dibromoethane as an initiator at low temperature (5–10 °C). The Grignard intermediate is then reacted with trimethyl borate at −30 °C to form the boronic acid after acidic workup.
| Step | Conditions | Outcome |
|---|---|---|
| Grignard formation | 3,4,5-trifluorobromobenzene + Mg, 5–10 °C | Formation of arylmagnesium bromide |
| Boronation | Addition of trimethyl borate at −30 °C | Formation of boronic acid intermediate |
| Workup | Acidic quench with dilute HCl, extraction with ethyl acetate | Isolation of 3,4,5-trifluorophenylboronic acid (white powder) |
| Yield | ~60% | Purity confirmed by 1H NMR |
This method offers mild conditions and is suitable for scale-up due to low catalyst loading and straightforward purification.
Coupling to Form 3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
The final step involves coupling the 3,5-dimethylacetophenone derivative with the 3,4,5-trifluorophenylboronic acid via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling). The reaction is typically performed under nitrogen atmosphere at 90–100 °C for 15–20 hours using a palladium catalyst and a phosphorus ligand such as tricyclohexylphosphine tetrafluoroborate.
| Parameter | Typical Value | Notes |
|---|---|---|
| Catalyst | Palladium-based catalyst | Molar ratio catalyst to substrate: ~0.02% |
| Ligand | Tricyclohexylphosphine tetrafluoroborate | Enhances catalyst activity |
| Temperature | 90–100 °C | Under nitrogen protection |
| Reaction time | 15–20 hours | |
| Workup | Quenching with water, extraction with ethyl acetate, recrystallization from isobutanol | Yields light yellow solid product |
This method provides high yield and purity, with mild reaction conditions and simple purification steps, making it suitable for industrial application.
| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| 1. Friedel-Crafts Acylation | Dimethylbenzene (xylene) | Acetyl chloride, AlCl3 or FeCl3 | 0–15 °C addition, then 100 °C, 5 h | 77.6–85.4 | 3,5-Dimethylacetophenone |
| 2. Boronic Acid Synthesis | 3,4,5-Trifluorobromobenzene | Mg, 1,2-dibromoethane, trimethyl borate | 5–10 °C (Grignard), −30 °C (boronation) | ~60 | 3,4,5-Trifluorophenylboronic acid |
| 3. Suzuki Coupling | 3,5-Dimethylacetophenone, 3,4,5-trifluorophenylboronic acid | Pd catalyst, tricyclohexylphosphine tetrafluoroborate | 90–100 °C, 15–20 h, N2 atmosphere | High | This compound |
The Friedel-Crafts acylation step is sensitive to temperature and reagent ratios; controlling these parameters is critical to maximize yield and minimize by-products.
The boronic acid synthesis via Grignard reaction and boronation is well-established, with the advantage of mild conditions and relatively high yield, suitable for scale-up.
The palladium-catalyzed coupling reaction benefits from low catalyst loading and the use of specific phosphorus ligands to enhance efficiency and selectivity.
Purification typically involves extraction, drying, and recrystallization, ensuring high purity of the final ketone product.
Predicted physical properties of the final compound include a boiling point around 398.5 °C and density approximately 1.201 g/cm³, indicating a stable, high-molecular-weight aromatic ketone.
The preparation of this compound involves a multi-step synthetic route starting from readily available aromatic precursors. Key steps include Friedel-Crafts acylation to form 3,5-dimethylacetophenone, synthesis of 3,4,5-trifluorophenylboronic acid via Grignard and boronation reactions, and a final palladium-catalyzed Suzuki coupling to assemble the target molecule. The methods are characterized by moderate to high yields, mild to moderate reaction conditions, and scalability potential, supported by detailed research and patent disclosures.
This comprehensive synthesis approach provides a reliable pathway for producing this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is studied for its potential as a ligand in receptor binding studies. Its trifluoromethyl group enhances its binding affinity and selectivity towards certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dimethylphenyl group contributes to the compound’s binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluorobenzophenone
- 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenol
Uniqueness: 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both trifluoromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Biological Activity
3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, also known by its CAS number 898781-19-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including antiproliferative effects against various cancer cell lines, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-1-propanone
- Molecular Formula : C17H15F3O
- Molecular Weight : 292.30 g/mol
- Purity : 97%
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human leukemia (MV4-11) | 4.59 - 7.15 | |
| Human lung carcinoma (A549) | 5.59 - 7.31 | |
| Human breast adenocarcinoma (MDA-MB-231) | 6.19 - 9.86 | |
| Urinary bladder carcinoma (UMUC-3) | Varies |
These findings indicate that the compound exhibits broad-spectrum antiproliferative activity, making it a candidate for further investigation in cancer therapy.
The mechanism through which this compound exerts its effects appears to involve apoptosis induction and cell cycle arrest:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in A549 cells, with a notable increase in active caspase-3 levels .
- Cell Cycle Arrest : The compound caused a significant accumulation of cells in the G2/M phase of the cell cycle while reducing the population in the G0/G1 phase, indicating a potential mechanism for its antiproliferative effects .
Case Studies
A detailed examination of relevant case studies provides insight into the practical applications and effectiveness of this compound:
- Study on Lung Carcinoma : In vitro experiments demonstrated that concentrations of 10 µM and above significantly increased apoptosis rates in A549 cells when treated with the compound. The study found that at 20 µM concentration, apoptosis rates rose to approximately 23% compared to control .
- Breast Cancer Research : Another study focused on MDA-MB-231 cells showed similar trends where varying concentrations led to different levels of cytotoxicity, reinforcing the compound's potential as a therapeutic agent against breast cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone?
- Answer : The synthesis typically involves halogen substitution and catalytic carbonylation. For example, Friedel-Crafts acylation can couple 3,5-dimethylphenyl groups with trifluorinated benzoyl precursors. Halogenation of the aromatic rings, followed by nucleophilic displacement with fluorine, is critical for introducing trifluoromethyl groups. Reaction optimization (e.g., temperature control at 80–120°C, use of Lewis acids like AlCl₃) ensures high yields . Comparative studies on analogous compounds (e.g., 4,4'-difluorobenzophenone) suggest that solvent polarity and catalyst choice (e.g., Pd-based catalysts) significantly influence reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine integration. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and aromatic C-F stretches (~1680 cm⁻¹ and 1100–1200 cm⁻¹, respectively). Mass spectrometry (EI/ESI-MS) confirms molecular weight (C₁₇H₁₅F₃O, MW 292.30) and fragmentation patterns. X-ray crystallography, though less common due to crystallinity challenges, provides definitive structural validation .
Q. How should researchers ensure compound stability during long-term storage?
- Answer : Store at -20°C in inert, airtight containers under nitrogen to prevent hydrolysis or oxidation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended. Degradation studies on similar compounds (e.g., phenylacetic acid derivatives) show stability over 1–2 years when protected from light and moisture .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, highlighting electrophilic regions on the trifluorophenyl ring. Fukui indices identify reactive sites for nucleophilic attack, while solvent effects (e.g., DMSO vs. THF) are simulated using Polarizable Continuum Models (PCM). Such analyses align with experimental observations of regioselectivity in fluorinated benzophenones .
Q. What strategies resolve discrepancies in solubility data across studies?
- Answer : Contradictory solubility reports often arise from solvent purity or temperature variations. Systematic testing via gravimetric analysis (saturation at 25°C ± 0.1°C) in solvents like DMSO, THF, and ethyl acetate is recommended. For example, trifluorophenyl derivatives exhibit higher solubility in aprotic solvents (logP ~3.5), but impurities (e.g., residual salts) can artificially reduce solubility. Cross-validate with HPLC-UV quantification .
Q. What experimental designs optimize cellular uptake studies for biochemical applications?
- Answer : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy. Assess membrane permeability using Caco-2 cell monolayers and calculate apparent permeability coefficients (Papp). Comparative studies with structurally similar acids (e.g., 3-(3,5-Dimethylphenyl)phenylacetic acid) suggest that methyl groups enhance lipophilicity, while fluorine substituents may hinder transport via ABC transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
